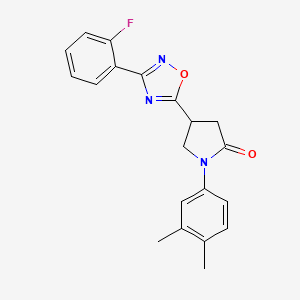![molecular formula C22H22F2N4OS B3011902 N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide CAS No. 1189487-38-4](/img/structure/B3011902.png)
N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Comprehensive Analysis of N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide
The compound N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide is a structurally complex molecule that may be related to various acetamide derivatives with potential biological activities. While the specific compound is not directly mentioned in the provided papers, similar compounds have been synthesized and evaluated for their biological properties, such as opioid kappa agonist activity and antiplasmodial properties.
Synthesis Analysis
The synthesis of related acetamide compounds typically involves the formation of an amide bond and the introduction of various substituents to the acetamide core. For instance, a series of N-[2-(1-pyrrolidinyl)ethyl]acetamides were synthesized by exploring variations in N-acyl, N-alkyl, and amino functions, with the introduction of alkyl and aryl substituents using racemic or chiral amino acids . Similarly, N-((2,5-diaryl-3-trifluoroacetyl)-1H-indol-7-yl)acetamides were prepared through a Beckmann rearrangement followed by trifluoroacetylation . These methods could potentially be adapted for the synthesis of the compound .
Molecular Structure Analysis
The molecular structure of acetamide derivatives can be quite diverse, with the potential for various intermolecular interactions. For example, compounds with a 5-amino-1,3,4-thiadiazol-2-yl group attached to a difluoromethyl-phenyl moiety exhibited a 'V' shape and formed three-dimensional arrays through multiple hydrogen bonding and other non-covalent interactions . The molecular structure of the compound of interest would likely show similar complexity, with the potential for significant intermolecular interactions influencing its properties and biological activity.
Chemical Reactions Analysis
Acetamide derivatives can participate in various chemical reactions, often influenced by their substituents. For instance, perfluoro-[N-fluoro-N-(4-pyridyl)acetamide] was used as an electrophilic fluorinating agent, demonstrating the reactivity of the acetamide moiety when appropriately substituted . The reactivity of the compound would depend on the electronic and steric effects of the difluorophenyl and triazaspirodecanediyl groups.
Physical and Chemical Properties Analysis
The physical and chemical properties of acetamide derivatives are determined by their molecular structure. The presence of halogen atoms, such as fluorine, can significantly affect properties like solubility, melting point, and reactivity. For example, the introduction of trifluorosilyl groups to acetamide derivatives altered their stereochemistry and dynamic behavior, as observed through NMR spectroscopy and X-ray diffraction . The difluorophenyl and triazaspirodecanediyl substituents in the compound of interest would similarly influence its physical and chemical properties, potentially including its solubility, stability, and reactivity.
properties
IUPAC Name |
N-(2,4-difluorophenyl)-2-[(8-methyl-2-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-3-yl)sulfanyl]acetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H22F2N4OS/c1-28-11-9-22(10-12-28)26-20(15-5-3-2-4-6-15)21(27-22)30-14-19(29)25-18-8-7-16(23)13-17(18)24/h2-8,13H,9-12,14H2,1H3,(H,25,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JBTFABXMSQSNJN-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC2(CC1)N=C(C(=N2)SCC(=O)NC3=C(C=C(C=C3)F)F)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H22F2N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-(2,4-difluorophenyl)-2-((8-methyl-3-phenyl-1,4,8-triazaspiro[4.5]deca-1,3-dien-2-yl)thio)acetamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[3-(1-Methyl-1,2,4-triazol-3-yl)propyl]prop-2-enamide](/img/structure/B3011821.png)

![3-(Tert-butyl)-4-(hydroxyimino)-1-methylindeno[2,3-D]pyrazole](/img/structure/B3011825.png)
![2-(7-methyl-5-oxo-3,5-dihydro-2H-thiazolo[3,2-a]pyrimidin-3-yl)-N-phenethylacetamide](/img/structure/B3011826.png)


![2-(2-chlorophenyl)-1-((1R,5S)-3-methylene-8-azabicyclo[3.2.1]octan-8-yl)ethan-1-one](/img/structure/B3011832.png)

![4-[4-(Dimethylamino)-6-[(dimethylsulfamoylamino)methyl]-1,3,5-triazin-2-yl]morpholine](/img/structure/B3011834.png)



